Cyclonona-1,2,5,7-tetraene

Catalog No.
S15137779
CAS No.
61832-90-4
M.F
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclonona-1,2,5,7-tetraene

CAS Number

61832-90-4

Product Name

Cyclonona-1,2,5,7-tetraene

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-4-6-8-9-7-5-3-1/h1-4,7-8H,5-6H2

InChI Key

CVSWDMYJOLIREH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CCC=C=C1

Cyclonona-1,2,5,7-tetraene (CAS: 61832-90-4) is a highly specialized, strained nine-membered cyclic hydrocarbon featuring an allene moiety (1,2-diene) alongside two isolated/conjugated double bonds. In advanced organic synthesis and materials research, it is procured primarily as a highly reactive precursor for the construction of complex polycyclic frameworks. Unlike standard conjugated polyenes, its inherent ring strain and distinct orbital arrangement drive rapid, specific intermolecular dimerization and trapping reactions [1]. For procurement and process engineering purposes, it must be handled at sub-zero temperatures (e.g., below -40 °C) to prevent premature degradation. This makes it a critical, albeit handling-intensive, building block for accessing specific cyclobutane-fused dimeric architectures that cannot be synthesized via conventional acyclic or unstrained cyclic allenes.

Substituting Cyclonona-1,2,5,7-tetraene with its more commonly referenced conjugated isomer, 1,3,5,7-cyclononatetraene, fundamentally alters the reaction pathway and product outcome. While the 1,3,5,7-isomer undergoes a thermal 6π disrotatory electrocyclic ring closure to form monomeric 3a,7a-dihydro-1H-indene [2], the 1,2,5,7-isomer is structurally locked out of this pathway, instead undergoing rapid intermolecular dimerization [1]. Furthermore, substituting with less strained cyclic allenes (such as 1,2-cyclononadiene) fails to provide the necessary ground-state energy required to achieve rapid, catalyst-free coupling at 0 °C. Consequently, buyers targeting specific dimeric polycycles or highly strained allene trapping products must procure the exact 1,2,5,7-tetraene isomer, as any deviation in ring size or double-bond placement will result in entirely different downstream scaffolds.

Dimerization Kinetics and Pathway Divergence

Cyclonona-1,2,5,7-tetraene exhibits exceptionally rapid intermolecular reactivity due to its highly strained allene moiety. In CDCl3 solution at 0 °C, the compound dimerizes with a half-life of 10–20 minutes [1]. In stark contrast, the conjugated isomer 1,3,5,7-cyclononatetraene does not dimerize but instead undergoes an intramolecular 6π electrocyclic ring closure with a significantly longer half-life of approximately 50 minutes at 25 °C [2]. This quantitative difference in both reaction rate and pathway confirms that the 1,2,5,7-isomer is specifically suited for intermolecular coupling applications rather than intramolecular cyclization.

Evidence DimensionReaction half-life and primary thermal pathway
Target Compound Datat1/2 = 10–20 minutes at 0 °C (rapid intermolecular dimerization)
Comparator Or Baseline1,3,5,7-cyclononatetraene (t1/2 = ~50 minutes at 25 °C, intramolecular electrocyclization)
Quantified Difference>5x faster reaction rate at a 25 °C lower temperature, with a completely divergent structural outcome.
ConditionsCDCl3 solution at 0 °C (target) vs. room temperature (comparator).

Buyers designing syntheses for dimeric polycyclic frameworks must select the 1,2,5,7-isomer, as the 1,3,5,7-isomer will exclusively yield monomeric dihydroindene derivatives.

Low-Temperature Stability and Handling Requirements

The synthesis and handling of Cyclonona-1,2,5,7-tetraene require strict low-temperature protocols compared to less strained cyclic allenes. The compound must be generated and stored at temperatures below -40 °C to maintain its monomeric form prior to intentional reaction [1]. By comparison, a standard nine-membered cyclic allene such as 1,2-cyclononadiene is significantly more stable and can be isolated, distilled, and handled at room temperature (25 °C) without spontaneous dimerization [2]. The extreme thermal sensitivity of the 1,2,5,7-tetraene is a direct measure of its high ground-state energy, which translates to accelerated reaction rates in trapping experiments but requires specialized cryogenic procurement and processing workflows.

Evidence DimensionMaximum stable handling temperature (monomer retention)
Target Compound DataRequires handling below -40 °C to prevent premature dimerization
Comparator Or Baseline1,2-cyclononadiene (stable and handleable at 25 °C)
Quantified Difference>65 °C difference in thermal stability threshold.
ConditionsNeat or solution-phase storage prior to trapping or dimerization.

Procurement and process engineers must implement cryogenic supply chains and reactor conditions (-40 °C or lower) when substituting standard allenes with this highly reactive intermediate.

Thermal Reactivity and Activation Barrier Reduction

The specific arrangement of double bonds in Cyclonona-1,2,5,7-tetraene creates an exceptionally low activation barrier for intermolecular reactions. While the related cyclic allene 1,2,6-cyclononatriene requires elevated temperatures (typically >100 °C) to undergo thermal rearrangement or significant intermolecular reaction [2], the 1,2,5,7-tetraene is highly reactive at 0 °C, undergoing quantitative dimerization with a half-life of just 10–20 minutes [1]. This massive reduction in the thermal activation threshold dictates that the tetraene must be selected when low-temperature, catalyst-free coupling is required, whereas the 1,2,6-triene is suitable only for high-temperature processing.

Evidence DimensionTemperature required for rapid thermal reaction
Target Compound Data0 °C (t1/2 = 10–20 min for spontaneous dimerization)
Comparator Or Baseline1,2,6-cyclononatriene (>100 °C required for thermal rearrangement)
Quantified Difference>100 °C reduction in the thermal activation threshold for reaction.
ConditionsCatalyst-free thermal reaction in solution.

Procurement of the 1,2,5,7-tetraene is essential for temperature-sensitive synthetic routes where high-temperature activation would degrade other sensitive functional groups.

Cryogenic Synthesis of Complex Dimeric Polycycles

Due to its rapid dimerization kinetics (t1/2 = 10-20 min at 0 °C), Cyclonona-1,2,5,7-tetraene is the required precursor for synthesizing highly complex, sterically congested dimeric polycycles [1]. It is the exact choice for research programs focused on novel cyclobutane-fused architectures, where the 1,3,5,7-isomer would fail by yielding monomeric dihydroindenes.

In Situ Trapping for Strained Allene Intermediates

The extreme ground-state energy and low-temperature handling requirement (below -40 °C) make this compound a highly effective candidate for in situ trapping experiments with external dienes or nucleophiles [1]. It is selected over more stable cyclic allenes (like 1,2-cyclononadiene) when a highly reactive, strained dienophile is required to drive difficult cycloadditions at sub-zero temperatures.

Catalyst-Free Intermolecular Coupling in Sensitive Workflows

Because it overcomes the high thermal activation barriers typical of less unsaturated allenes (such as 1,2,6-cyclononatriene), this compound enables catalyst-free intermolecular coupling at 0 °C [2]. This makes it highly valuable for synthetic routes containing thermally sensitive functional groups that would degrade under the >100 °C conditions required by alternative precursors.

XLogP3

2.6

Exact Mass

118.078250319 g/mol

Monoisotopic Mass

118.078250319 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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